molecular formula C16H8Cl3NO2 B2515697 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid CAS No. 863180-70-5

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2515697
CAS No.: 863180-70-5
M. Wt: 352.6
InChI Key: VFLRDGBLIXVCAW-UHFFFAOYSA-N
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Description

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chloro and dichlorophenyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and 8-chloroquinoline.

    Condensation Reaction: The 2,5-dichlorobenzaldehyde undergoes a condensation reaction with 8-chloroquinoline in the presence of a base such as sodium hydroxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO2/c17-8-4-5-12(18)11(6-8)14-7-10(16(21)22)9-2-1-3-13(19)15(9)20-14/h1-7H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLRDGBLIXVCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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